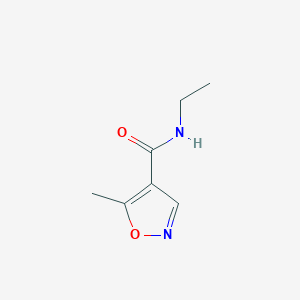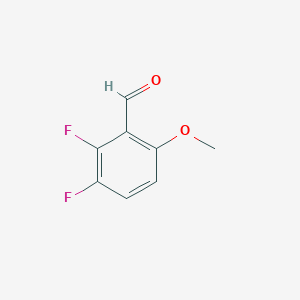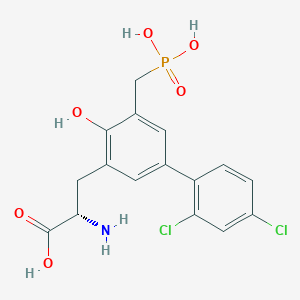![molecular formula C20H22N2O2 B067471 Benzyl spiro[indolin-3,4'-piperidin]-1'-carboxylat CAS No. 167484-18-6](/img/structure/B67471.png)
Benzyl spiro[indolin-3,4'-piperidin]-1'-carboxylat
Übersicht
Beschreibung
Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indoline moiety fused with a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
Target of Action
Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate, also known as 1’-(benzyloxycarbonyl)spiro(indoline-3,4’-piperidine), is a spiro-heterocyclic compound . These compounds have been shown to have bioactivity against cancer cells, microbes, and various diseases . They are known to interact with 3D proteins due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Spiro[indoline-3,4’-piperidine] compounds are known to interact with their targets through non-covalent effects . These interactions stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Biochemical Pathways
Spiro[indoline-3,4’-piperidine] compounds are known to be involved in a variety of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Spiro[indoline-3,4’-piperidine] compounds are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction efficiency and chemoselectivity of spiro[indoline-3,4’-piperidine] compounds can be remarkably improved when water is used as the sole solvent . This suggests that the compound’s action can be influenced by the solvent environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where an indoline derivative reacts with a piperidine precursor in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions or aqueous media, is also explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted spirocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with a similar indoline core but different ring fusion.
Spiro[indoline-3,4’-piperidine]-2’-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other spirocyclic compounds. Its ability to interact with a wide range of biological targets makes it a versatile molecule in both research and industrial applications.
Eigenschaften
IUPAC Name |
benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPGFXGJQIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151979 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167484-18-6 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
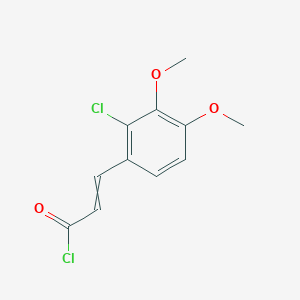
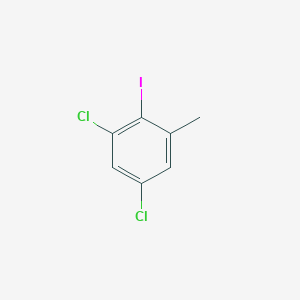
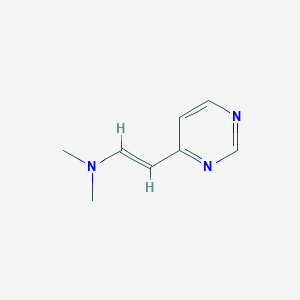
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
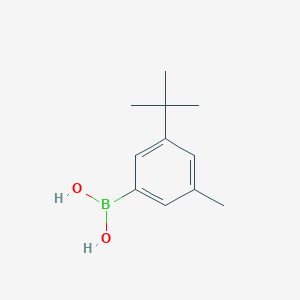
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
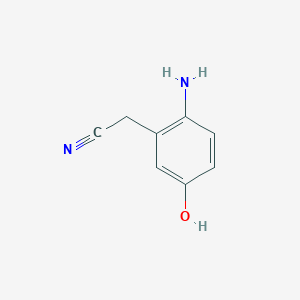
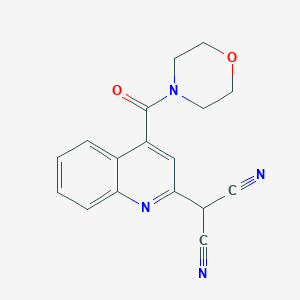
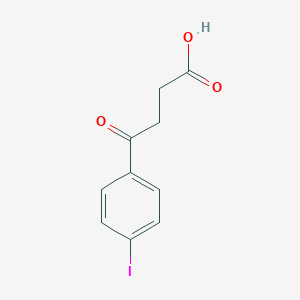
![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
